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Executive Summary

C646 is a potent and selective small-molecule inhibitor of the lysine acetyltransferases (KATS)
p300 (KAT3B) and CREB-binding protein (CBP or KAT3A). By competitively inhibiting the
binding of acetyl-CoA to the catalytic domain of these enzymes, C646 effectively reduces the
acetylation of both histone and non-histone protein targets. This inhibition modulates a wide
array of cellular processes, including gene expression, cell cycle progression, apoptosis, and
inflammatory signaling. This technical guide provides an in-depth overview of the function of
C646 in cellular contexts, presenting quantitative data on its activity, detailed experimental
protocols for its characterization, and visual representations of its impact on key signaling
pathways. This document is intended to serve as a comprehensive resource for researchers
utilizing C646 as a chemical probe to investigate the roles of p300/CBP in health and disease,
and for professionals in drug development exploring the therapeutic potential of p300/CBP
inhibition.

Mechanism of Action

C646 is a cell-permeable, reversible inhibitor of the histone acetyltransferase (HAT) activity of
p300 and CBP.[1][2] It acts as a competitive inhibitor with respect to acetyl-CoA, with a reported
inhibition constant (Ki) of 400 nM for p300 in cell-free assays.[1][3][4] The inhibitory action of
C646 is highly selective for p300/CBP over other histone acetyltransferases such as PCAF,
GCNS5, and Tip60 at concentrations typically used in cell-based assays.[2] By blocking
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p300/CBP activity, C646 prevents the transfer of acetyl groups to lysine residues on histone
tails (e.g., H3K18, H3K27) and a multitude of non-histone proteins, thereby altering their
function and downstream signaling cascades.[5]

Quantitative Data

The following tables summarize the key quantitative parameters of C646 activity, including its
inhibitory potency against p300/CBP and off-target enzymes, as well as effective
concentrations for inducing specific cellular phenotypes.

Table 1: Inhibitory Activity of C646

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.benchchem.com/product/b1668185?utm_src=pdf-body
https://www.embopress.org/doi/abs/10.1093/emboj/19.8.1839
https://www.benchchem.com/product/b1668185?utm_src=pdf-body
https://www.benchchem.com/product/b1668185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENCHE

Target Assay Type Parameter Value Reference(s)
Cell-free HAT )
p300 Ki 400 nM [1113114]
assay
Cell-free HAT
p300 IC50 1.6 uM [1]
assay
p300 mutants Cell-free HAT
IC50 3.4 uM [1]
(T1411A) assay
p300 mutants Cell-free HAT
IC50 7 UM [1]
(Y1467F) assay
p300 mutants Cell-free HAT
IC50 5 pM [1]
(W1466F) assay
p300 mutants Cell-free HAT
IC50 25 uM [1]
(R1410A) assay
HDAC inhibition )
HDAC?2 Ki 15 pM [6]
assay
HDAC inhibition ]
HDAC3 Ki 25 uM [6]
assay
HDAC inhibition )
HDAC6 Ki 7.0 uM [6]
assay
HDAC inhibition ]
HDACS Ki 11 pM [6]

assay

Table 2: Effective Concentrations of C646 in Cellular Assays
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Cell Line Effect Concentration Duration Reference(s)
Pancreatic o
Inhibition of H3
Cancer (PSN1, ) 20-30 uMm 72 h [5]
acetylation
MIAPaCa2)
Pancreatic
G2/M cell cycle
Cancer (PSN1, 30 uM 48 h [5]
arrest
MIAPaCa2)
Pancreatic G2/M cell cycle
40 pM 48 h [7]
Cancer (Pancl) arrest
Pancreatic )
Apoptosis
Cancer (PSN1, ] ) 30 uM 48 h [5]
induction
MIAPaCa2)
Gastric Cancer
(SGC-7901, o
Inhibition of cell
MKN45, MGC- o 1-20 pM 24 h [8]
viability
803, BGC-823,
KATO III)
Gastric Cancer
] Cell cycle arrest 10 uM 6h [8]
(various)
Gastric Cancer Apoptosis
_ _ _ 10 uM 24 h [8]
(various) induction
Prostate Cancer
(androgen- ]
o Apoptosis -
sensitive and ] ) 20 M Not specified [3]
) induction
castration-
resistant)
Non-small cell
lung carcinoma Radiosensitizatio - N
Not specified Not specified [9]
(A549, H157, n
H460)
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Key Cellular Functions and Affected Signaling
Pathways

The inhibition of p300/CBP by C646 has profound effects on numerous cellular functions,
primarily through the modulation of key signaling pathways that are critical for cell growth,

survival, and stress responses.

Cell Cycle Regulation

C646 has been shown to induce cell cycle arrest, most commonly at the G2/M phase, in
various cancer cell lines.[5][7] This effect is often associated with the downregulation of key cell
cycle regulatory proteins such as Cyclin B1 and CDK1.[10] The inhibition of p300/CBP-
mediated histone acetylation at the promoters of these genes is a likely mechanism for their

reduced expression.
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Figure 1: C646-induced G2/M cell cycle arrest.

Induction of Apoptosis

C646 is a potent inducer of apoptosis in a variety of cancer cell types.[5][8] This pro-apoptotic
effect is mediated through multiple mechanisms, including the modulation of the p53 tumor
suppressor pathway and the NF-kB survival pathway.

Modulation of the p53 Signaling Pathway
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The tumor suppressor protein p53 is a critical regulator of the cellular response to DNA damage
and other stresses. The activity of p53 is tightly regulated by post-translational modifications,
including acetylation by p300/CBP. Acetylation of p53 is generally associated with its
stabilization and activation, leading to the transcription of pro-apoptotic genes. C646, by
inhibiting p300/CBP, can prevent p53 acetylation, thereby attenuating its pro-apoptotic function
in response to certain stimuli.
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Figure 2: C646-mediated inhibition of p53 acetylation.

Inhibition of the NF-kB Signaling Pathway

The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is
a key regulator of inflammation, immunity, and cell survival. The transcriptional activity of the
p65 (RelA) subunit of NF-kB is enhanced by p300/CBP-mediated acetylation at multiple lysine
residues (e.g., K218, K221, K310), which promotes its nuclear retention and transcriptional
coactivator recruitment.[6][11] C646 can inhibit the acetylation of p65, leading to a reduction in

NF-kB-dependent transcription of pro-inflammatory and anti-apoptotic genes.[11][12]
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Figure 3: C646-mediated inhibition of the NF-kB pathway.
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Modulation of Wnt/B-catenin Signaling

The Wnt/p-catenin signaling pathway is crucial for embryonic development and tissue
homeostasis. In the canonical pathway, the stabilization and nuclear translocation of 3-catenin
leads to its association with TCF/LEF transcription factors and the recruitment of coactivators,
including p300/CBP, to activate target gene expression.[3][7] p300/CBP can acetylate 3-catenin
at lysine 345, which enhances its interaction with TCF4.[13] By inhibiting p300/CBP, C646 can

suppress Wnt/[3-catenin-mediated transcription.[14]
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Figure 4: C646-mediated inhibition of Wnt/p-catenin signaling.
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Androgen Receptor Signhaling

In prostate cancer, the androgen receptor (AR) is a key driver of tumor growth. p300/CBP act
as coactivators for the AR, enhancing its transcriptional activity. Inhibition of p300/CBP by C646
can lead to reduced AR-mediated gene expression and apoptosis in prostate cancer cells.[3]

Off-Target and Other Effects

While C646 is highly selective for p300/CBP, at higher concentrations (typically >7 uM), it has
been reported to inhibit some histone deacetylases (HDACSs), which could lead to complex
cellular responses.[6] Additionally, some studies have observed that C646 treatment can lead
to an increase in the expression of other histone acetyltransferases, such as TIP60 and PCAF,
potentially as a compensatory mechanism.[15][16]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the cellular
effects of C646. Researchers should optimize these protocols for their specific cell types and
experimental conditions.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay measures the ability of C646 to inhibit the enzymatic activity of p300/CBP in a cell-
free system.

Materials:

e Recombinant p300 or CBP enzyme

o Histone H3 or H4 peptide substrate

e Acetyl-CoA (radiolabeled or with a detection tag)

e C646 (and other inhibitors as controls)

o HAT assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)

 Scintillation counter or appropriate detection instrument
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Procedure:

e Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and
recombinant p300/CBP enzyme.

» Add varying concentrations of C646 (or DMSO as a vehicle control) to the reaction mixture
and incubate for a short period.

« Initiate the reaction by adding acetyl-CoA.
 Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
» Stop the reaction (e.g., by adding acid or spotting onto a filter paper).

e Quantify the amount of acetylated histone peptide using a scintillation counter (for
radiolabeled acetyl-CoA) or other detection methods.

o Calculate the percent inhibition at each C646 concentration and determine the 1C50 value.

Calculate % Inhibition
and IC50

Prepare Reaction Mix w | Add C646
(p300/CBP, Histone Peptide, Buffer) | (or bmsO) ™| (nitiate Reaction) 1 @ooc)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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